Fmoc-Pen(Trt)-OH

Catalog No.
S827903
CAS No.
201531-88-6
M.F
C39H35NO4S
M. Wt
613.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Pen(Trt)-OH

Synthesizing disulfide-rich peptides with correct folding and in vivo stability often fails with standard cysteine. Fmoc-Pen(Trt)-OH solves this by providing steric shielding and orthogonal protection.

  • β,β-Dimethyl groups prevent thiol-disulfide reshuffling in serum, directly extending therapeutic half-life.
  • Trityl protection allows single-step TFA cleavage, avoiding heavy-metal-mediated Acm removal.
  • Enables selective Cys-Pen disulfide pairing to drive a single topological isomer and eliminate purification bottlenecks.

Reliably supplied for solid-phase peptide synthesis, with documented purity and ambient shipping.

CAS Number

201531-88-6

Product Name

Fmoc-Pen(Trt)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid

Molecular Formula

C39H35NO4S

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1

InChI Key

XSGMGAINOILNJR-PGUFJCEWSA-N

Synonyms

201531-88-6;Fmoc-Pen(Trt)-OH;FMOC-S-TRITYL-L-PENICILLAMINE;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-3-(tritylthio)butanoicacid;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-3-[(triphenylmethyl)sulfanyl]butanoicacid;Fmoc-pen(trt);SCHEMBL118262;CTK4E3419;MolPort-006-705-794;XSGMGAINOILNJR-PGUFJCEWSA-N;ACT10377;ANW-74539;MFCD00237388;ZINC71788116;AKOS015895566;RTX-012381;AK-48000;AN-30001;SC-26571;DB-038111;KB-254040;ST51052986;I06-1183;L-Valine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(triphenylmethyl)thio]-;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanyl-butanoicacid

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Fmoc-Pen(Trt)-OH (CAS 201531-88-6) is a specialized, orthogonally protected amino acid derivative essential for solid-phase peptide synthesis (SPPS). Structurally, it is an Fmoc-protected penicillamine (β,β-dimethylcysteine) featuring a trityl (Trt)-protected side-chain thiol [1]. In industrial and laboratory procurement, this building block is prioritized when synthesizing conformationally constrained, disulfide-rich peptides. The trityl group allows for standard acid-labile deprotection during global trifluoroacetic acid (TFA) cleavage, ensuring seamless integration into standard Fmoc-SPPS workflows. Meanwhile, the gem-dimethyl groups on the β-carbon introduce critical steric bulk that dictates downstream peptide folding, metabolic stability, and target selectivity, making it a non-negotiable precursor for advanced peptidomimetics and constrained macrocycles.

Workflow Fit

Fmoc SPPS: standard Fmoc/tBu workflows
Dual orthogonal protection: base-labile Fmoc, acid-labile Trt
L-Penicillamine chiral building block; verified enantiomeric specification
Release of free thiol during global TFA cleavage

Substituting Fmoc-Pen(Trt)-OH with the more common and economical Fmoc-Cys(Trt)-OH fundamentally alters the thermodynamic and kinetic folding landscape of the resulting peptide. Cysteine lacks the β,β-dimethyl groups, meaning it cannot provide the steric hindrance required to prevent rapid thiol-disulfide reshuffling in serum or direct orthogonal Cys-Pen heterodisulfide pairing during oxidative folding [1]. Consequently, using standard cysteine leads to highly heterogeneous isomer mixtures and rapid in vivo degradation of the final therapeutic. Furthermore, substituting with alternative penicillamine derivatives like Fmoc-Pen(Acm)-OH requires harsh, heavy-metal-mediated (e.g., iodine or silver) deprotection steps, which disrupts the streamlined single-step TFA cleavage process enabled by the Trt protecting group.

Substitution Risk

Fmoc-Pen(Trt)-OH
vs
Fmoc-Cys(Trt)-OH
β,β-gem-dimethyl substitution is absent in cysteine; steric hindrance and disulfide stability profiles may not transfer directly.
Trt (trityl) protection
vs
Acm or Bzl protection
Acm (iodine/metal salts) and Bzl (hydrogenation) require orthogonal deprotection that may complicate standard Fmoc SPPS workflow integration.
L-Pen (CAS 201531-88-6)
vs
D-Pen (CAS 201532-01-6)
Opposite optical rotation and distinct stereochemistry; incorrect enantiomer selection may alter peptide chirality and reported biological response.

Suppression of Thiol-Disulfide Exchange and Reshuffling

The β,β-dimethyl groups of penicillamine provide significant steric shielding to the resulting disulfide bond. When comparing Cys-Pen heterodisulfides to standard Cys-Cys homodisulfides, the Cys-Pen bonds exhibit an approximately 10-fold slower rate of thiol-disulfide exchange [1]. This kinetic stability translates directly to the macroscopic stability of the folded peptide.

Evidence DimensionThiol-disulfide exchange rate
Target Compound DataCys-Pen disulfide bonds (formed via Fmoc-Pen(Trt)-OH)
Comparator Or BaselineCys-Cys disulfide bonds (formed via Fmoc-Cys(Trt)-OH)
Quantified Difference~10-fold reduction in exchange rate for Cys-Pen
ConditionsOxidative folding and redox media assays

Procuring this specific building block allows manufacturers to synthesize isomerically stable biotherapeutics that resist premature degradation and disulfide scrambling in biological environments.

Enantiomeric Purity
Head-to-head
L-Pen: ≥99.5% (a/a); [α]D20 +33±2°
D-Pen: [α]D20 -32±2°; ee 99.5%
Enantiomer-attribution review
Chiral HPLC verification; correct L-isomer selection critical for intended peptide stereochemistry

In Vivo Serum Stability of Folded Therapeutics

The steric constraints introduced by Fmoc-Pen(Trt)-OH directly enhance the half-life of circulating peptide therapeutics. In a direct comparison using the RgIA4 peptide model, the penicillamine-substituted variant (RgIA-5474) retained its structural integrity significantly better than its cysteine-only counterpart when exposed to human serum [1]. After 24 hours, the Pen-containing peptide maintained 94% of its active globular form, whereas the Cys-analog underwent substantial reshuffling.

Evidence DimensionRetention of active globular conformation in serum
Target Compound Data94% (±0.7) globular form retained at 24h (Pen-substituted)
Comparator Or Baseline64% (±0.5) globular form retained at 24h (Cys-only baseline)
Quantified Difference30% absolute increase in structural retention at 24 hours
Conditions25% human serum stability assay at 24 hours

This dramatic increase in serum stability justifies the higher procurement cost of Fmoc-Pen(Trt)-OH for developers of long-acting peptide drugs.

Deprotection Orthogonality
Cross-study
Trt: removed during standard TFA cleavage (single step)
Acm: requires separate I₂ or Hg(OAc)₂ oxidation post-cleavage
SPPS workflow integration context
Trt strategy eliminates 1+ post-synthetic step; reduces metal contamination risk

Processability: Directed Oxidative Folding Yields

In the synthesis of complex disulfide-rich peptides (DRPs) containing multiple cysteines, random oxidation typically yields complex mixtures of isomers. By substituting specific cysteines with Fmoc-Pen(Trt)-OH, chemists can force orthogonal pairing. Because Pen-Pen homodisulfides are kinetically disfavored due to diploid steric hindrance, Pen strongly prefers pairing with Cys[1]. In a 6-thiol peptide model, replacing three Cys with three Pen residues reduced the theoretical isomer count and drove the reaction to yield ~100% Cys-Pen pairings.

Evidence DimensionNumber of possible disulfide isomers and target yield
Target Compound Data6 expected isomers; ~100% selective Cys-Pen heterodisulfide formation
Comparator Or BaselineStandard 6-Cys peptide (15 possible isomers, highly heterogeneous yield)
Quantified Difference60% reduction in theoretical isomers and near-quantitative direction of specific disulfide connectivity
ConditionsTryptic digestion LC-MS analysis of folded structures post-oxidation

Reducing isomer complexity drastically simplifies downstream HPLC purification, improving overall manufacturing yields and lowering process costs.

Steric Differentiation
Class-level
β,β-gem-dimethyl substitution; reported 9000-fold potency increase in Pen-substituted conotoxin
Fmoc-Cys(Trt)-OH: no β-methyl substitution; standard Cys residue
Disulfide stability and conformational constraint context
Functional consequence reported in α-conotoxin RgIA system; may not transfer to all peptides

Synthesis Route Compatibility: Coupling Reagent Requirements

While Fmoc-Pen(Trt)-OH provides critical structural benefits, its β,β-dimethyl groups introduce steric hindrance during the SPPS coupling step. Unlike standard Fmoc-Cys(Trt)-OH, which couples rapidly, Fmoc-Pen(Trt)-OH often requires highly efficient coupling cocktails such as DIC/Oxyma or HATU/HOAt, along with extended preactivation times (~15 minutes) and elevated molar excesses (3-4 equivalents) to achieve complete amide bond formation [1].

Evidence DimensionSPPS coupling conditions
Target Compound DataRequires strong activators (DIC/Oxyma or HATU) and 3-4 eq excess
Comparator Or BaselineFmoc-Cys(Trt)-OH (standard DIC/HOBt, standard times)
Quantified DifferenceHigher activation energy barrier necessitating specialized reagents and longer cycle times
ConditionsSolid-phase peptide synthesis on resin

Process chemists must procure appropriate high-efficiency coupling reagents alongside this compound to prevent sequence deletion and ensure high crude yields.

Purity Specifications
Head-to-head
Novabiochem®: ≥98.0% HPLC, ≥99.5% enantiomeric purity
Aldrich: ≥95.5% HPLC; generic: ≥95%–97%
Specification choice for crude purity improvement
Higher purity may reduce deletion sequences and downstream purification costs
Optical Rotation
Head-to-head
L-Pen: [α]D20 +33±2° (c=1, MeOH)
D-Pen: -32±2°; Cys analog: +16.0±2°
Identity verification and enantiomer QC context
~66° total rotation difference between L and D; rapid incoming material check
Storage & Stability
Head-to-head
Novabiochem®: 15–25°C (ambient)
Aldrich: 2–8°C (refrigerated)
Storage-handling and logistics context
Stock solutions: -80°C within 6 months; -20°C within 1 month

Manufacturing of Disulfide-Rich Peptide (DRP) Therapeutics

Fmoc-Pen(Trt)-OH is prioritized for synthesizing conotoxins, ICK (inhibitory cystine knot) peptides, and other DRPs where in vivo stability is paramount. The steric shielding provided by the penicillamine residue prevents premature disulfide reshuffling in serum, directly extending the therapeutic half-life of the drug [1].

Directed Topological Folding in Multicyclic Peptides

When synthesizing complex peptides with three or more disulfide bridges, random oxidation leads to massive yield losses due to misfolding. Incorporating Fmoc-Pen(Trt)-OH allows process chemists to leverage orthogonal Cys-Pen pairing, kinetically disfavoring Pen-Pen bonds and driving the folding pathway toward a single, desired topological isomer, thereby drastically reducing purification bottlenecks [2].

Development of Conformationally Constrained Peptidomimetics

For discovery programs targeting protein-protein interactions (PPIs), the β,β-dimethyl groups of penicillamine are used to lock peptides into specific bioactive conformations (such as β-turns). This compound is prioritized over standard cysteine when structural rigidity and resistance to proteolytic degradation are the primary functional requirements for the lead candidate [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stabilized disulfide-rich peptide synthesis
Gem-dimethyl conformational constraint
Reductive stability and disulfide-shuffling resistance in engineered peptides
Disulfide surrogate peptide construction
Penicillamine-based thiol alkylation precursor
Thioether-bridged diaminodiacid synthesis and automated SPPS compatibility
High-purity SPPS manufacturing
Novabiochem® purity tier and Trt deprotection workflow
Crude peptide purity improvement and reduced metal contamination risk
Identity verification for QC release
Specific optical rotation and solubility specification
Enantiomer discrimination and material suitability before SPPS

XLogP3

8.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

613.22867977 Da

Monoisotopic Mass

613.22867977 Da

Heavy Atom Count

45

Wikipedia

Fmoc-S-Trityl-L-penicillamine

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